3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine
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Overview
Description
“3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine” is a type of pyrimidopyrimidine, which are two fused pyrimidine rings with four possible structural isomers . These are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimidopyrimidines involves various methods. One common method involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This process transforms the compounds into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine” is complex due to the presence of two fused pyrimidine rings. The 1H-NMR spectra of similar compounds have shown signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The reactivity of the substituents linked to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, is a significant aspect of the chemical reactions of these compounds .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed methods for synthesizing various derivatives of isoxazolo[5,4-d]pyrimidine and have evaluated their biological activities. For example, the synthesis and antimicrobial activity of pyrido[1,2-a]pyrimidine and isoxazoline derivatives have been explored, showing potential against several microbes (B. C. Merja et al., 2004). Another study highlights the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, leading to the development of pyrrolo[1,2-a]pyrimidine derivatives with potential applications in medicinal chemistry (E. Galenko et al., 2019).
Antimicrobial Activity
Several studies have synthesized pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, showing promising antimicrobial activity. This underscores the potential of these compounds in developing new antimicrobial agents (H. Sayed et al., 2006).
Anticancer and Antiviral Profiling
The anticancer and antiviral activities of thieno-fused 7-deazapurine ribonucleosides have been studied, revealing low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, along with some antiviral activity (M. Tichy et al., 2017).
Catalysis and Green Chemistry
The use of Keggin heteropolyacid as a green solid acid catalyst for synthesizing isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones demonstrates an environmentally friendly approach to chemical synthesis, offering a one-pot process at room temperature with good yields (F. Bamoharram et al., 2010).
Drug Delivery Systems
The improvement of pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines through nanosystem approaches indicates significant progress in drug delivery, addressing issues such as poor water solubility. This can enhance the clinical potential of these compounds as drug candidates (G. Vignaroli et al., 2016).
Future Directions
The future directions for “3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine” and similar compounds involve further exploration of their synthesis methods, reactivities, and biological applications . These compounds have been applied on a large scale in the medical and pharmaceutical fields, and this survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
properties
IUPAC Name |
3-methyl-4-pyrrolidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-8-9(14-4-2-3-5-14)11-6-12-10(8)15-13-7/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEPUPBORSZCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819328 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine |
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